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4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCF3) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the nitration of 3-(2,2,2-trifluoroethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: 4-Amino-3-(2,2,2-trifluoroethoxy)benzaldehyde.
Oxidation: 4-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid
- 4-Nitro-3-(2,2,2-trifluoroethoxy)benzene
- 4-Nitro-3-(2,2,2-trifluoroethoxy)benzyl alcohol
Uniqueness
4-Nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)5-17-8-3-6(4-14)1-2-7(8)13(15)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBYOOMWXVPALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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